2-Cyclopropyl-4,5-dimethoxybenzaldehyde
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Overview
Description
2-Cyclopropyl-4,5-dimethoxybenzaldehyde is an organic compound characterized by a benzaldehyde core substituted with cyclopropyl and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-4,5-dimethoxybenzaldehyde typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 2,4-dimethoxybenzaldehyde with cyclopropyl methyl ketone in the presence of a base such as sodium hydroxide. The reaction is usually conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce production time .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-4,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: 2-Cyclopropyl-4,5-dimethoxybenzoic acid.
Reduction: 2-Cyclopropyl-4,5-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropyl-4,5-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4,5-dimethoxybenzaldehyde involves its interaction with cellular components. It has been shown to disrupt cellular antioxidation systems, leading to oxidative stress in target cells. This disruption is achieved through redox cycling, where the compound undergoes repeated oxidation and reduction, generating reactive oxygen species (ROS) that damage cellular components .
Comparison with Similar Compounds
- 2,5-Dimethoxybenzaldehyde
- 3,4-Dimethoxybenzaldehyde
- 4-Methoxybenzaldehyde
Comparison: 2-Cyclopropyl-4,5-dimethoxybenzaldehyde is unique due to the presence of the cyclopropyl group, which imparts additional steric hindrance and electronic effects compared to its analogs. This structural feature can influence its reactivity and biological activity, making it distinct from other methoxy-substituted benzaldehydes .
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-cyclopropyl-4,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C12H14O3/c1-14-11-5-9(7-13)10(8-3-4-8)6-12(11)15-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
SQLICUAACLGYCD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)C2CC2)OC |
Origin of Product |
United States |
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